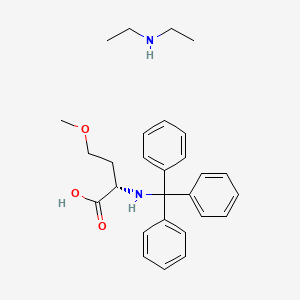

Trt-Hse(Me)-OH.DEA

Descripción

Trt-Hse(Me)-OH·DEA (CAS: 85918-00-9) is a diethylammonium salt of N-α-trityl-O-methyl-L-homoserine, a protected amino acid derivative. The compound features:

- Structure: A trityl (triphenylmethyl) group protecting the α-amino group, a methyl ester modification on the homoserine side chain, and a diethylamine counterion to enhance solubility .

- Molecular Formula: C₂₆H₂₉NO₃·C₄H₁₁N (total molecular weight: 448.61 g/mol) .

- Applications: Primarily used in solid-phase peptide synthesis (SPPS) to prevent racemization and improve handling of sensitive amino acid residues during coupling reactions .

Propiedades

Fórmula molecular |

C28H36N2O3 |

|---|---|

Peso molecular |

448.6 g/mol |

Nombre IUPAC |

N-ethylethanamine;(2S)-4-methoxy-2-(tritylamino)butanoic acid |

InChI |

InChI=1S/C24H25NO3.C4H11N/c1-28-18-17-22(23(26)27)25-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;1-3-5-4-2/h2-16,22,25H,17-18H2,1H3,(H,26,27);5H,3-4H2,1-2H3/t22-;/m0./s1 |

Clave InChI |

WUANKRBYRBUKNG-FTBISJDPSA-N |

SMILES isomérico |

CCNCC.COCC[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

CCNCC.COCCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Features

| Compound Name | CAS Number | Key Structural Modifications | Molecular Weight (g/mol) |

|---|---|---|---|

| Trt-Hse(Me)-OH·DEA | 85918-00-9 | Homoserine methyl ester, trityl-protected α-amine | 448.61 |

| Trt-D-Hse(Bzl)-OH·DEA | 1272755-35-7 | D-homoserine benzyl ester, trityl-protected α-amine | 524.71 |

| Trt-Met-OH·DEA | 80514-69-8 | Methionine with trityl-protected α-amine | 480.66 (C₂₈H₃₆N₂O₂S) |

| Trt-Thr-OH·DEA | 80514-77-8 | Threonine with trityl-protected α-amine | 434.57 |

| Trt-L-Glu(OMe)-OH·DEA | N/A | Glutamic acid γ-methyl ester, trityl-protected α-amine | ~500 (estimated) |

Key Observations :

- Side-Chain Diversity : Trt-Hse(Me)-OH·DEA and Trt-D-Hse(Bzl)-OH·DEA share a homoserine backbone but differ in ester groups (methyl vs. benzyl). The benzyl group in the latter increases steric bulk and hydrophobicity .

- Chirality : Trt-D-Hse(Bzl)-OH·DEA is the D-isomer, which is critical for synthesizing enantioselective peptides .

- Functional Groups : Trt-Met-OH·DEA contains a thioether side chain (methionine), offering unique reactivity in disulfide bond formation, unlike the hydroxyl/ester groups in homoserine derivatives .

Physicochemical Properties

| Property | Trt-Hse(Me)-OH·DEA | Trt-Thr-OH·DEA | Trt-Met-OH·DEA |

|---|---|---|---|

| Solubility | Soluble in DMSO | Soluble in DMSO | Limited in H₂O |

| Storage | -20°C (dry) | -20°C (dry) | -20°C (dry) |

| Stability | Hydrolysis-prone | Stable | Light-sensitive |

Key Insights :

- Solubility : All compounds are highly soluble in polar aprotic solvents (e.g., DMSO) due to the diethylammonium counterion, but poorly soluble in water .

- Stability : Trt-Hse(Me)-OH·DEA’s methyl ester is susceptible to hydrolysis under basic conditions, whereas Trt-Thr-OH·DEA’s hydroxyl group requires protection during acidic deblocking .

Analytical Methods

HPLC methods for these compounds often use DEA (diethylamine) in mobile phases to reduce silanol interactions and improve peak symmetry. Example conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.